![molecular formula C13H11FN2O2S B3389437 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid CAS No. 926239-89-6](/img/structure/B3389437.png)
2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
Overview
Description
“2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . The synthesis of pyrimidines involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecule has a complex structure with multiple functional groups. The presence of 4-fluoro-phenyl and pyridin-4-yl moieties was found to be crucial .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactions due to their structure. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
- Pyrimidines serve as essential building blocks in drug discovery and medicinal chemistry. Researchers have developed various methods for synthesizing pyrimidines, including those involving 2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid derivatives . These synthetic pathways enable the creation of novel compounds with potential therapeutic properties.
- Pyrimidines exhibit anti-inflammatory properties. Specifically, 2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid derivatives have been investigated for their inhibitory effects on key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . These compounds may hold promise as anti-inflammatory agents.
- Some pyrimidine derivatives, including those related to our compound, have been studied for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . COX-2 inhibitors are relevant in the context of pain management and inflammatory diseases.
- Researchers have performed quantum chemical calculations to understand the molecular structure and stability of related pyrimidine compounds, including 2-chloro-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester . These calculations provide insights into intermolecular interactions and crystal packing.
- CDK2 (cyclin-dependent kinase 2) inhibition is an attractive target for cancer therapy. While not directly related to our compound, the broader field of pyrimidine research includes investigations into CDK2 inhibitors . These inhibitors selectively target tumor cells and hold promise for cancer treatment.
- Detailed SAR analysis of pyrimidine derivatives helps identify key structural features responsible for their biological activities. Researchers explore how specific substitutions affect anti-inflammatory effects, COX-2 inhibition, and other properties .
Synthesis of Pyrimidines
Anti-Inflammatory Effects
COX-2 Inhibition
Quantum Chemical Calculations
CDK2 Inhibition for Cancer Treatment
Structure–Activity Relationships (SARs)
Mechanism of Action
Target of Action
The primary targets of 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound functions by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . This inhibitory action on the enzymes leads to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, specifically PGE2 . This results in a reduction of inflammation and pain, as PGE2 is a potent mediator of these responses .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the production of PGE2, an important mediator of inflammation, the compound can alleviate symptoms associated with inflammatory conditions .
Future Directions
The future directions in the research of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-10(13(17)18)12(19-2)16-11(15-7)8-3-5-9(14)6-4-8/h3-6H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXVFZACALMJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)SC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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